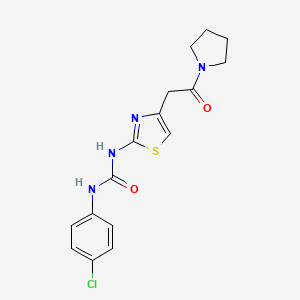

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea

Description

This compound is a phenylurea derivative featuring a thiazole ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and a 4-chlorophenyl moiety. Its synthesis involves a Friedel-Crafts alkylation reaction, where 2-chloro-1-(pyrrolidin-1-yl)ethanone reacts with a phenylsulfonylurea precursor in the presence of anhydrous AlCl₃ and dry dichloromethane (DCM) .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S/c17-11-3-5-12(6-4-11)18-15(23)20-16-19-13(10-24-16)9-14(22)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEXGQWZSWKJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes involving thiazole-containing compounds.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and urea moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Urea/Thiourea Derivatives

Coumaryl-Thiazole Derivatives (e.g., 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea):

- Substituents: Methoxycoumarin and thiourea groups.

- Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 4,580 nM) due to the electron-withdrawing coumarin moiety enhancing interaction with the catalytic site .

- Comparison : The target compound replaces the coumarin with a pyrrolidinyl-oxoethyl group, which may reduce AChE affinity but improve selectivity for other targets (e.g., kinases or receptors).

- Piperazinyl-Modified Thiazole-Ureas (e.g., compounds 11a–11o in ): Substituents: Piperazine-linked hydrazinyl-oxoethyl groups and diverse aryl urea moieties (e.g., 3-fluorophenyl, 3,5-dichlorophenyl). Synthesis: Multi-step reactions involving hydrazine derivatives. Additionally, the 4-chlorophenyl group offers moderate electron-withdrawing effects compared to stronger electron-withdrawing groups (e.g., trifluoromethyl in 11k) .

Quinazoline-Linked Ureas (e.g., BPR1R024 analogs in ):

- Substituents: Quinazolinyl-aminoethyl-thiazole with chlorophenyl urea.

- Activity: Targets CSF1R kinase for antitumor effects.

- Comparison: The absence of a quinazoline ring in the target compound suggests divergent biological targets, possibly favoring non-kinase pathways .

Sulfonylurea Derivatives (e.g., compounds 5A–5H in ):

- Substituents: Sulfonyl linkers with piperazinyl or substituted benzoyl groups.

- Activity: Evaluated as antihyperglycemic agents.

- Comparison : The thiazole ring in the target compound may confer better metabolic stability compared to sulfonyl groups, which are prone to enzymatic cleavage .

AChE Inhibition

- The coumaryl-thiazole derivative (IC₅₀ = 4,580 nM) outperforms the target compound in AChE inhibition, likely due to the coumarin’s planar structure facilitating π-π stacking in the enzyme’s active site. The pyrrolidinyl group in the target compound may prioritize other mechanisms (e.g., kinase modulation).

Kinase Inhibition

- Quinazoline-containing analogs (e.g., BPR1R024) show CSF1R inhibition, while the target compound’s thiazole-pyrrolidine scaffold may interact with alternative kinases (e.g., EGFR or VEGFR) due to its smaller heterocycle and flexible side chain .

Antihyperglycemic Potential

- Sulfonylureas () act via pancreatic β-cell Kₐₜₚ channel closure. The target compound’s thiazole-urea structure lacks the sulfonyl group critical for this mechanism, suggesting a different pathway (e.g., PPARγ agonism) .

Physicochemical Properties

- Key Observations :

- The target compound’s pyrrolidine ring balances lipophilicity (LogP ~3.2) and solubility better than highly polar piperazinyl derivatives.

- Lower hydrogen bond acceptors compared to piperazinyl-ureas may improve oral bioavailability.

Biological Activity

1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups:

- Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.

- Thiazole Moiety : Associated with various pharmacological effects, including anticancer and antimicrobial properties.

- Pyrrolidine Derivative : Contributes to the compound's interaction with biological targets.

Molecular Formula

The molecular formula is , indicating a complex structure that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrrolidine structures. For instance:

- Mechanism of Action : Thiazole derivatives often exhibit cytotoxic effects on cancer cell lines through apoptosis induction. The presence of the pyrrolidine ring may enhance this effect by improving binding affinity to target proteins involved in cancer progression.

- Case Study : A compound similar to this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range (e.g., 1.98 µg/mL against A431 cells) .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- In Vitro Studies : Compounds with similar structures have shown promising antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have been reported to possess minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Enzyme Inhibition

Research indicates that thiazole-containing compounds can inhibit key enzymes involved in various diseases:

- Urease Inhibition : Some derivatives have been identified as potent urease inhibitors, which could be beneficial in treating urease-related infections. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, demonstrating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

| Compound Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and potency |

| Thiazole Ring | Essential for cytotoxicity |

| Pyrrolidine Presence | Improves binding to biological targets |

Studies suggest that modifications to the chlorophenyl or thiazole moieties can significantly impact the efficacy and selectivity of these compounds against specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea, and what reaction conditions optimize yield?

- Answer : The compound is synthesized via multi-step processes. Key steps include:

- Cyclization : Formation of the thiazole ring using precursors like 2-aminothiazole derivatives under reflux with ethanol or DMF .

- Alkylation : Introducing the 2-oxo-2-(pyrrolidin-1-yl)ethyl group via nucleophilic substitution, often using bromoacetylpyrrolidine in the presence of a base (e.g., triethylamine) .

- Urea Coupling : Reaction of 4-chlorophenyl isocyanate with the thiazole intermediate under anhydrous conditions .

- Optimization : Yields >70% are achieved with controlled temperatures (60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirm the urea NH protons (δ 9.5–11.5 ppm) and pyrrolidinyl methylene groups (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Detect urea C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 403.3) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

- Answer : Initial screens include:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure EC50 values .

- Receptor Binding : Competitive binding assays with radiolabeled ligands (e.g., for GPCRs) .

Advanced Research Questions

Q. How can computational modeling (e.g., AutoDock, Multiwfn) elucidate its mechanism of action?

- Answer :

- Molecular Docking (AutoDock) : Simulate binding to targets like kinases or GPCRs. Flexible side-chain adjustments improve docking accuracy (RMSD <2.0 Å) .

- Electrostatic Potential Analysis (Multiwfn) : Map charge distribution to predict nucleophilic/electrophilic regions influencing binding .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds between urea and catalytic lysine residues) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Answer :

- Orthogonal Assays : Validate enzyme inhibition via both fluorescence-based and radiometric assays to rule out interference .

- Metabolic Stability Testing : Use liver microsomes to assess if inactive metabolites explain discrepancies .

- Structural Confirmation : Re-examine compound purity via X-ray crystallography (e.g., C=O bond length ~1.23 Å) .

Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact activity?

- Answer :

- SAR Studies :

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances conformational rigidity, improving binding to hydrophobic pockets (ΔpIC50 = 0.8) .

- Chlorophenyl Position : Para-substitution (vs. ortho) increases bioavailability (logP ~2.5 vs. ~3.0) .

- Data : Analogues with piperidine show 40% reduced kinase inhibition, highlighting pyrrolidine’s importance .

Q. What advanced techniques validate target engagement in cellular models?

- Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- Click Chemistry : Incorporate alkyne tags for pull-down assays to identify off-target interactions .

- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cells to establish specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.